molecular formula C14H13FN2O2 B11859793 3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

Cat. No.: B11859793
M. Wt: 260.26 g/mol
InChI Key: LTKGARFDKBEJDE-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azetidinone ring: This can be achieved through a Staudinger reaction, which involves the reaction of an imine with a ketene.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.

    Functionalization of the phenyl and furan rings:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one
  • 3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one
  • 3-Amino-1-(4-methylphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

Uniqueness

3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the azetidinone ring with the fluorophenyl and methylfuran groups also contributes to its distinct properties.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

3-amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

InChI

InChI=1S/C14H13FN2O2/c1-8-2-7-11(19-8)13-12(16)14(18)17(13)10-5-3-9(15)4-6-10/h2-7,12-13H,16H2,1H3

InChI Key

LTKGARFDKBEJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(C(=O)N2C3=CC=C(C=C3)F)N

Origin of Product

United States

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